molecular formula C13H8FNO3 B8163974 3'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

3'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B8163974
M. Wt: 245.21 g/mol
InChI Key: GGHUKGYHAYDPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Fluoro-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a fluorine atom at the 3’ position, a nitro group at the 4 position, and an aldehyde group at the 2 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4-nitro-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dioxane, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-4-nitro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction: 3’-Fluoro-4-amino-[1,1’-biphenyl]-2-carbaldehyde.

    Oxidation: 3’-Fluoro-4-nitro-[1,1’-biphenyl]-2-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-4-nitro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-nitro-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, generating reactive intermediates that may interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Uniqueness: 3’-Fluoro-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both the aldehyde and nitro groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-3-1-2-9(6-11)13-5-4-12(15(17)18)7-10(13)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHUKGYHAYDPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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